Hexakis(4-aminophenylthiomethyl)benzene

Description

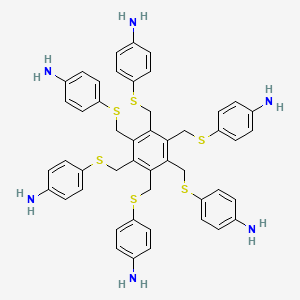

Hexakis(4-aminophenylthiomethyl)benzene is a star-shaped aromatic compound featuring a central benzene core symmetrically substituted with six 4-aminophenylthiomethyl groups. Each substituent consists of a sulfur atom connected to a methylene (–CH₂–) bridge and a terminal 4-aminophenyl ring.

Properties

CAS No. |

72031-82-4 |

|---|---|

Molecular Formula |

C48H48N6S6 |

Molecular Weight |

901.3 g/mol |

IUPAC Name |

4-[[2,3,4,5,6-pentakis[(4-aminophenyl)sulfanylmethyl]phenyl]methylsulfanyl]aniline |

InChI |

InChI=1S/C48H48N6S6/c49-31-1-13-37(14-2-31)55-25-43-44(26-56-38-15-3-32(50)4-16-38)46(28-58-40-19-7-34(52)8-20-40)48(30-60-42-23-11-36(54)12-24-42)47(29-59-41-21-9-35(53)10-22-41)45(43)27-57-39-17-5-33(51)6-18-39/h1-24H,25-30,49-54H2 |

InChI Key |

PLNQGSOXZXVOKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)SCC2=C(C(=C(C(=C2CSC3=CC=C(C=C3)N)CSC4=CC=C(C=C4)N)CSC5=CC=C(C=C5)N)CSC6=CC=C(C=C6)N)CSC7=CC=C(C=C7)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexakis(4-aminophenylthiomethyl)benzene typically involves the reaction of hexakis(bromomethyl)benzene with 4-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

Hexakis(4-aminophenylthiomethyl)benzene can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The compound can be reduced to form corresponding thiol derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield hexakis(4-nitrophenylthiomethyl)benzene, while reduction could produce hexakis(4-mercaptophenylthiomethyl)benzene .

Scientific Research Applications

Hexakis(4-aminophenylthiomethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of protein-ligand interactions due to its multiple functional groups.

Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which hexakis(4-aminophenylthiomethyl)benzene exerts its effects is largely dependent on its interaction with other molecules. The amino groups can form hydrogen bonds, while the thiomethyl groups can participate in thiol-disulfide exchange reactions. These interactions can influence molecular targets and pathways, making the compound useful in various biochemical and industrial processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Hexa-Substituted Benzene Derivatives

| Compound Name | Substituents | Functional Groups | Key Structural Features |

|---|---|---|---|

| Hexakis(4-aminophenylthiomethyl)benzene | –SCH₂–(C₆H₄–NH₂) | –NH₂, –S–, aromatic | Polar amino groups, sulfur bridges |

| Hexakis(phenylthio)benzene (3) | –S–C₆H₅ | –S–, aromatic | Sulfur directly bonded to core |

| Hexakis(4-pyridylethynyl)benzene (1) | –C≡C–C₅H₄N | –C≡C–, pyridine | Nitrogen-rich, linear ethynyl link |

| Hexakis(4-bromophenyl)benzene (HBB) | –Br–C₆H₄ | –Br, aromatic | Halogenated, electron-deficient |

| Hexakis(naphthylthio)benzene (5–6) | –S–C₁₀H₇ | –S–, extended π-system | π-Extended arms, steric bulk |

Key Insights :

- Amino vs. Thio Groups: The presence of –NH₂ groups in this compound enhances polarity and hydrogen-bonding capability compared to non-polar thio (–S–) or bromo (–Br) substituents in HBB .

Thermal and Chemical Stability

Table 2: Stability and Degradation Data

Key Insights :

- The amino groups in this compound may lower thermal stability compared to adamantane-based systems but improve it relative to HBB due to stronger C–S bonds .

Photophysical and Supramolecular Properties

Table 3: Luminescence and Self-Assembly Behavior

Key Insights :

- The amino groups in this compound could enable Aggregation-Induced Emission (AIE) if intramolecular rotations are restricted, similar to sulfur-exchanged asterisks .

- Hydrogen bonding via –NH₂ groups may promote self-assembly into ordered nanostructures, analogous to phenylethynylbenzene derivatives with amino acid pendants .

Biological Activity

Hexakis(4-aminophenylthiomethyl)benzene (C₄₈H₄₈N₆S₆) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including its antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

This compound features a complex structure characterized by six 4-aminophenylthiomethyl groups attached to a benzene core. This unique arrangement contributes to its diverse biological activities.

- Molecular Formula : C₄₈H₄₈N₆S₆

- Molecular Weight : 901.342 g/mol

- CAS Number : 72031-82-4

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 6.72 mg/mL | |

| Staphylococcus aureus | 6.63 mg/mL | |

| Pseudomonas aeruginosa | 6.67 mg/mL | |

| Candida albicans | 6.63 mg/mL |

The compound exhibited varying degrees of effectiveness against these pathogens, with the lowest MIC values indicating higher potency.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. In vivo studies demonstrated significant inhibition of carrageenan-induced rat paw edema, suggesting its potential as an anti-inflammatory agent.

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results highlight the compound's efficacy in reducing inflammation in a controlled experimental setting, which may translate to therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Its ability to scavenge free radicals and inhibit oxidative stress markers positions it as a potential candidate for further research in oxidative stress-related conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells and inflammatory pathways. The presence of multiple thiol groups enhances its reactivity and interaction with cellular components, which may lead to:

- Inhibition of microbial growth through disruption of cell wall synthesis.

- Modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of this compound derivatives, which aimed to enhance its biological activity further. The derivatives were tested for their antimicrobial and anti-inflammatory effects, showing improved potency compared to the parent compound.

Summary of Findings:

- Antimicrobial Effectiveness : Demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Potential : Significant reduction in edema in animal models.

- Antioxidant Properties : Effective scavenging of free radicals, indicating potential in preventing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.